![molecular formula C17H21N3O3S B11012593 N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2,6-dimethoxybenzamide CAS No. 82559-44-2](/img/structure/B11012593.png)
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2,6-dimethoxybenzamide
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Overview
Description
- This compound belongs to the class of sulfonamides and contains a thiadiazole ring and a benzamide moiety. The cyclohexyl group provides steric bulk, while the dimethoxybenzamide portion contributes to its overall structure.
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2,6-dimethoxybenzamide: is a chemical compound with the molecular formula CHNOS. Its CAS number is 106653-00-3.
Preparation Methods
- Unfortunately, specific synthetic routes and industrial production methods for this compound are not readily available in the literature. it likely involves the condensation of appropriate starting materials under controlled conditions.
- Researchers may explore various synthetic strategies to access this compound, considering the reactivity of the thiadiazole ring and the aromatic benzamide.
Chemical Reactions Analysis
Reactivity: The compound may undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The specific products formed depend on the reaction conditions and substituents present. For example, reduction of the nitro group would yield an amino derivative.
Scientific Research Applications
Biology and Medicine: Investigating its biological activity, toxicity, and potential as a drug candidate.
Industry: Possible applications in materials science or as intermediates for other compounds.
Mechanism of Action
- Unfortunately, detailed information about its mechanism of action is not readily available. Further research is needed to elucidate how it exerts its effects.
- Molecular targets and pathways remain to be explored.
Comparison with Similar Compounds
Similar Compounds:
Uniqueness: The specific combination of the cyclohexyl group, thiadiazole ring, and dimethoxybenzamide distinguishes this compound from its analogs.
Biological Activity
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2,6-dimethoxybenzamide is a compound of interest due to its potential biological activities. This compound belongs to the class of thiadiazoles, which are known for various pharmacological properties, including anticancer and antimicrobial activities. This article explores the biological activity of this specific compound based on available research findings.
- Chemical Formula : C17H21N7O3S
- Molecular Weight : 403.46 g/mol
- CAS Number : Not specifically listed but can be referenced through related compounds.
Biological Activity Overview
The biological activity of this compound has been evaluated in several studies focusing on its pharmacological effects:
- Anticancer Activity : Thiadiazole derivatives have shown significant anticancer properties. The mechanism often involves the inhibition of key enzymes or pathways that are crucial for cancer cell proliferation.
- Antimicrobial Properties : Compounds with thiadiazole moieties have demonstrated activity against various bacterial strains, suggesting potential use in treating infections.
- Enzyme Inhibition : Thiadiazole derivatives are known to inhibit certain enzymes such as dihydrofolate reductase (DHFR), which is critical in the treatment of cancers and bacterial infections.
Anticancer Studies
A review of various thiadiazole derivatives indicates that compounds similar to this compound exhibit significant anticancer activity through multiple mechanisms:
- Inhibition of Cell Growth : Studies have shown that certain thiadiazole derivatives inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
Compound | Cancer Type | Mechanism | Reference |
---|---|---|---|
Thiadiazole A | Breast Cancer | Apoptosis induction | |
Thiadiazole B | Lung Cancer | Cell cycle arrest | |
N-(5-cyclohexyl...) | Various | Enzyme inhibition (DHFR) |
Antimicrobial Activity
The antimicrobial effects of thiadiazoles have been documented in various studies. For instance:
- Efficacy Against Bacteria : Thiadiazole derivatives have shown effectiveness against resistant strains of bacteria, making them candidates for further development in antibiotic therapies.
Compound | Bacterial Strain | Activity Level | Reference |
---|---|---|---|
Thiadiazole C | E. coli | Moderate | |
Thiadiazole D | S. aureus | High |
Case Studies
Several case studies highlight the promising nature of thiadiazole compounds in clinical settings:
- Case Study on Anticancer Efficacy : A study involving a series of thiadiazole derivatives demonstrated that specific structural modifications led to enhanced anticancer activity against ovarian cancer cell lines.
- Clinical Trials : Ongoing clinical trials are assessing the efficacy of thiadiazole-based compounds in various cancer types, with preliminary results indicating improved patient outcomes compared to standard therapies.
Properties
CAS No. |
82559-44-2 |
---|---|
Molecular Formula |
C17H21N3O3S |
Molecular Weight |
347.4 g/mol |
IUPAC Name |
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2,6-dimethoxybenzamide |
InChI |
InChI=1S/C17H21N3O3S/c1-22-12-9-6-10-13(23-2)14(12)15(21)18-17-20-19-16(24-17)11-7-4-3-5-8-11/h6,9-11H,3-5,7-8H2,1-2H3,(H,18,20,21) |
InChI Key |
OOJGXWCWDMHSPL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)NC2=NN=C(S2)C3CCCCC3 |
Origin of Product |
United States |
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